Liconeolignan
Description
Liconeolignan is a neolignan compound characterized by its dimeric phenylpropanoid structure, derived from the oxidative coupling of two coniferyl alcohol units. Structurally, this compound features a 8-5' linkage (benzofuranoid type), distinguishing it from classical lignans (8-8' coupling) and other neolignans (e.g., 8-3' or 8-O-4' linkages) . Its molecular formula is typically $ \text{C}{20}\text{H}{22}\text{O}_6 $, with hydroxyl and methoxy substituents contributing to its polarity and antioxidant activity .
This compound has demonstrated anti-inflammatory, antioxidant, and cytotoxic effects in preliminary in vitro studies. However, its low bioavailability and rapid metabolism in mammalian systems remain significant challenges for clinical translation.
Properties
CAS No. |
82209-75-4 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,6-dimethoxy-1-benzofuran-3-ol |
InChI |
InChI=1S/C21H22O5/c1-12(2)5-6-13-9-14(7-8-16(13)22)21-20(23)15-10-18(24-3)19(25-4)11-17(15)26-21/h5,7-11,22-23H,6H2,1-4H3 |
InChI Key |
KRWXHCWICDLYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)O)O)C |
Appearance |
Solid powder |
Other CAS No. |
82209-75-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Liconeolignan; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Liconeolignan belongs to the neolignan subclass, which includes structurally diverse compounds. Below, it is compared to three analogous compounds: Licarin A, Burseran, and Syringaresinol (a classical lignan).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: this compound’s 8-5' benzofuranoid linkage contrasts with the 8-8' coupling in classical lignans (e.g., Syringaresinol) and the cyclobutane ring in Burseran. This structural variation significantly impacts receptor binding and metabolic stability .
Bioactivity: this compound exhibits stronger anti-inflammatory activity than Syringaresinol but weaker anticancer effects compared to Licarin A .
Pharmacokinetics : All compared compounds share poor aqueous solubility, but this compound’s rapid glucuronidation in the liver limits its systemic exposure compared to Burseran .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
